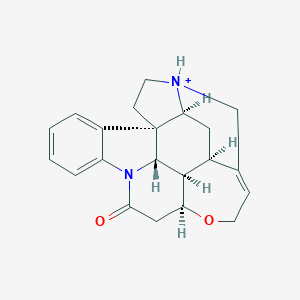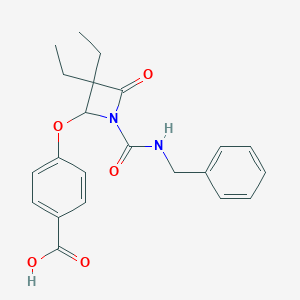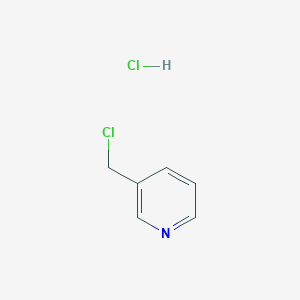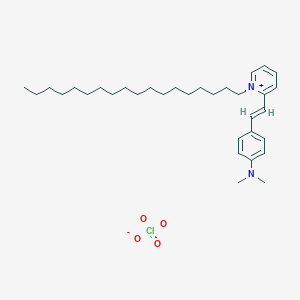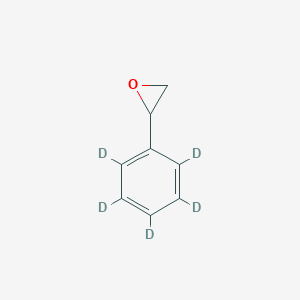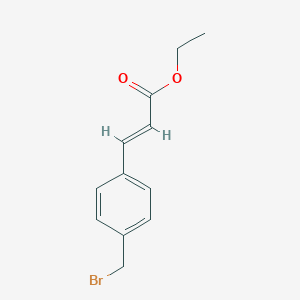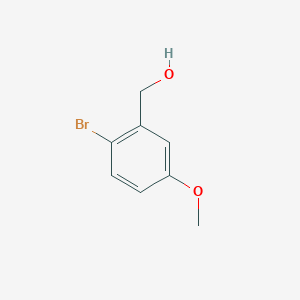
(2-Bromo-5-methoxyphenyl)methanol
Vue d'ensemble
Description
The compound (2-Bromo-5-methoxyphenyl)methanol is a brominated and methoxylated aromatic alcohol. It is structurally related to various compounds discussed in the provided papers, which include brominated phenols, methoxyphenyl ethers, and methanol solvates. These papers provide insights into the synthesis, molecular structure, and chemical reactions of similar compounds, which can be extrapolated to understand the properties and reactivity of (2-Bromo-5-methoxyphenyl)methanol.
Synthesis Analysis
The synthesis of related brominated and methoxylated compounds involves multi-step procedures and the use of different starting materials. For instance, a 7-step synthesis procedure is described for enantiomerically pure diarylethanes starting from a bromo-chlorophenyl compound . Another synthesis approach for vicinal haloethers bearing a malononitrile group indicates that methanol can act as both a solvent and a reactant . These methods could potentially be adapted for the synthesis of (2-Bromo-5-methoxyphenyl)methanol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a brominated hydroxyphenyl compound was elucidated, providing detailed information about the molecular geometry and intermolecular interactions . Similarly, the crystal structure of a methanol solvate with brominated benzoate anions revealed the presence of hydrogen bonding and halogen interactions . These findings suggest that (2-Bromo-5-methoxyphenyl)methanol may also exhibit specific intermolecular interactions due to the presence of the bromo and methoxy groups.
Chemical Reactions Analysis
The reactivity of brominated and methoxylated compounds can vary depending on the substitution pattern and the presence of other functional groups. For instance, a rearrangement reaction to form 9-methoxyphenanthrene was observed when a diazonium salt reacted with methanol . Additionally, the introduction of a methoxyphenyl ether group as a protecting/radical translocating group has been reported, which could be relevant for understanding the radical chemistry of (2-Bromo-5-methoxyphenyl)methanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Bromo-5-methoxyphenyl)methanol can be inferred from related compounds. For example, the solvate structure and hydrogen bonding patterns of a methanol solvate indicate solubility and potential intermolecular interactions . The presence of bromine atoms in the structure could also affect the compound's density, melting point, and reactivity due to the heavy atom effect. The methoxy group may influence the compound's polarity and ability to engage in hydrogen bonding .
Applications De Recherche Scientifique
Synthesis of Vicinal Haloethers
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of two novel vicinal haloethers bearing a malononitrile group, specifically 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .
- Methods of Application : The synthesis involves a concise protocol where methanol not only acts as a solvent but also participates in and dominates the reaction result . The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .
- Results or Outcomes : The final products indicate that these compounds are novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
Generation of ortho-Brominated para-Substituted Phenols
- Scientific Field : Organic Chemistry
- Application Summary : “(2-Bromo-5-methoxyphenyl)methanol” is used in the selective and efficient generation of ortho-brominated para-substituted phenols .
- Methods of Application : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times using ACS-grade methanol as a solvent . The reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .
- Results or Outcomes : Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDAKNCVXNJCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446463 | |
| Record name | (2-Bromo-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)methanol | |
CAS RN |
150192-39-5 | |
| Record name | (2-Bromo-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)
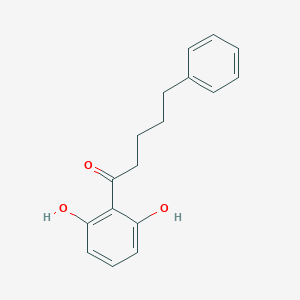

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
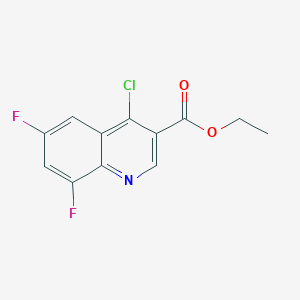
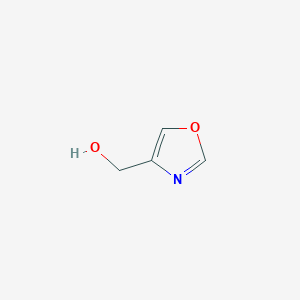
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
